6,6,6-Trifluoro-hexylamine
CAS No.: 115619-28-8
Cat. No.: VC5782353
Molecular Formula: C6H12F3N
Molecular Weight: 155.164
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115619-28-8 |
|---|---|
| Molecular Formula | C6H12F3N |
| Molecular Weight | 155.164 |
| IUPAC Name | 6,6,6-trifluorohexan-1-amine |
| Standard InChI | InChI=1S/C6H12F3N/c7-6(8,9)4-2-1-3-5-10/h1-5,10H2 |
| Standard InChI Key | GXTJUBNUNCEDMG-UHFFFAOYSA-N |
| SMILES | C(CCC(F)(F)F)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a six-carbon aliphatic chain with a trifluoromethyl group at the terminal carbon and an amine group at the opposite end. The SMILES notation (C(CCC(F)(F)F)CCN) and InChIKey (GXTJUBNUNCEDMG-UHFFFAOYSA-N) provide precise representations of its connectivity . The fluorine atoms induce significant electronegativity at the chain’s terminus, while the amine group contributes basicity and nucleophilicity.
Physical Properties
While experimental data for density and boiling point are unavailable, estimations based on analogous compounds suggest:
The trifluoromethyl group reduces basicity compared to non-fluorinated hexylamine (pKa ~10.5), as electron withdrawal destabilizes the protonated ammonium ion .
Spectral Characteristics
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NMR: The -CF₃ group would show a characteristic triplet in ¹⁹F NMR (~-60 ppm).
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IR: N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) dominate the spectrum.
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible routes dominate literature:
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Nucleophilic Fluorination: Reacting 6-bromohexan-1-amine with a fluorinating agent like SF₄ or HF-pyridine.
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Reductive Amination: Introducing the amine group to a pre-fluorinated carbonyl precursor (e.g., 6,6,6-trifluorohexanal).
Route 1: Halogen Exchange
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Fluorination: Treat with silver(I) fluoride (AgF) in polar aprotic solvents (e.g., DMF):
Challenges include controlling regioselectivity and minimizing elimination side reactions.
Route 2: Hydroamination of Fluoroalkenes
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Substrate: 5,5,5-Trifluoro-1-pentene.
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Catalytic Hydroamination: Use transition-metal catalysts (e.g., Rh or Pd) to add ammonia across the double bond:
This method offers atom economy but requires specialized catalysts.
Purification and Characterization
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Distillation: Fractional distillation under reduced pressure to isolate the product.
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Chromatography: Silica gel chromatography for analytical purity.
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Spectroscopy: Confirm structure via ¹H, ¹³C, and ¹⁹F NMR, alongside mass spectrometry.
Reactivity and Functionalization
Amine-Driven Reactions
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Acylation: Reacts with acyl chlorides to form amides:
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Alkylation: Forms secondary or tertiary amines with alkyl halides.
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Schiff Base Formation: Condenses with carbonyl compounds to generate imines.
Fluorine-Specific Reactivity
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Electrophilic Aromatic Substitution: The -CF₃ group directs meta-substitution in aromatic systems.
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Radical Reactions: Fluorine atoms participate in radical chain mechanisms, useful in polymer chemistry.
Applications in Industry and Research
Pharmaceutical Intermediates
Fluorinated amines enhance drug bioavailability and metabolic stability. Examples include:
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Antidepressants: Analogous to fluoxetine’s trifluoromethyl group.
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Antibiotics: Fluorine improves membrane permeability in antibacterial agents .
Materials Science
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Surfactants: The -CF₃ group lowers surface tension in fluorosurfactants.
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Liquid Crystals: Fluorine’s anisotropic effects stabilize mesophases in display technologies.
Agrochemicals
Used in herbicides and pesticides where fluorine resists enzymatic degradation.
Future Directions
Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral fluorinated amines.
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Green Chemistry: Solvent-free or photocatalytic synthesis methods.
Emerging Applications
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Battery Electrolytes: Fluorinated amines as stable ionic conductors.
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CO₂ Capture: Amine-functionalized fluoropolymers for enhanced adsorption.
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